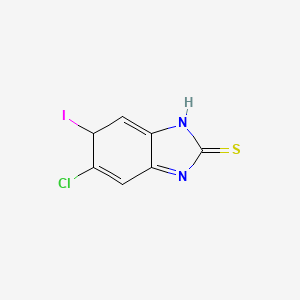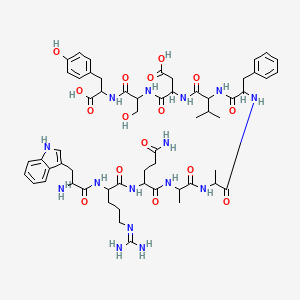
2-Amino-6-hydroxy-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-hydroxy-1,3-diazinan-4-one is a heterocyclic compound with a six-membered ring structure containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with amines under alkaline conditions . This process involves sequential nucleophilic substitution reactions, where the chlorine atoms are replaced by amino and hydroxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2-Amino-6-hydroxy-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound shares a similar ring structure and exhibits comparable biological activities.
2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine: Another related compound with similar chemical properties.
Uniqueness: 2-Amino-6-hydroxy-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C4H9N3O2 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2-amino-6-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H9N3O2/c5-4-6-2(8)1-3(9)7-4/h2,4,6,8H,1,5H2,(H,7,9) |
Clave InChI |
IRBYMUGOJRMEEF-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(NC1=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



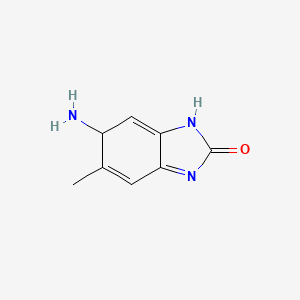
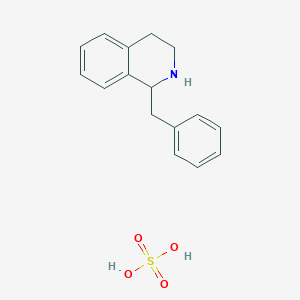
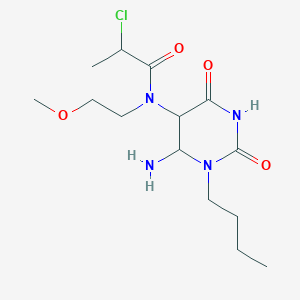
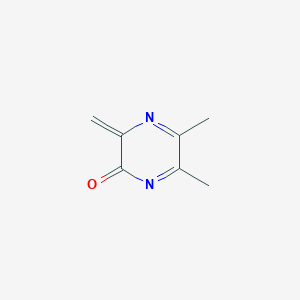
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
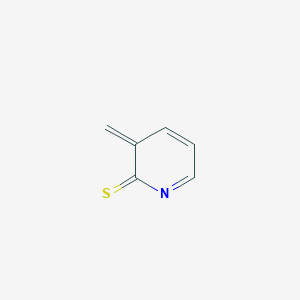
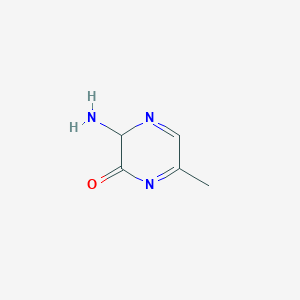
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
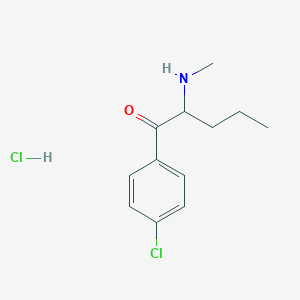
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
